molecular formula C17H21N5OS B13350887 6-(3-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13350887
M. Wt: 343.4 g/mol
InChI Key: OXQBSAUVLLBYAS-UHFFFAOYSA-N
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Description

6-(3-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with an ethoxyphenyl group and a methylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Formation of the Thiadiazole Ring: The thiadiazole ring is usually formed by the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.

    Substitution Reactions: The ethoxyphenyl and methylpiperidinyl groups are introduced through substitution reactions, often involving nucleophilic aromatic substitution or alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, alcohols) are used under appropriate conditions (e.g., solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

6-(3-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

    Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 6-(3-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of an enzyme, the compound can inhibit its activity, leading to various biological effects.

    Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(3-Methoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(3-Chlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

Molecular Formula

C17H21N5OS

Molecular Weight

343.4 g/mol

IUPAC Name

6-(3-ethoxyphenyl)-3-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H21N5OS/c1-3-23-14-8-4-6-12(10-14)16-20-22-15(18-19-17(22)24-16)13-7-5-9-21(2)11-13/h4,6,8,10,13H,3,5,7,9,11H2,1-2H3

InChI Key

OXQBSAUVLLBYAS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4CCCN(C4)C

Origin of Product

United States

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